molecular formula C21H17N3O4 B13381814 N'-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No.: B13381814
M. Wt: 375.4 g/mol
InChI Key: WJRHWBRCYKFONB-UHFFFAOYSA-N
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Description

N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide is a chemical compound with the molecular formula C21H17N3O4 and a molar mass of 375.37738 g/mol . This compound is known for its unique structure, which includes a diphenylacetyl group and a nitrobenzenecarboximidamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide involves several steps. One common synthetic route includes the reaction of diphenylacetic acid with 3-nitrobenzenecarboximidamide in the presence of a dehydrating agent such as thionyl chloride. The reaction conditions typically involve refluxing the mixture in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide can be compared with other similar compounds, such as:

    4-Diphenylacetoxy-N-methylpiperidine methiodide: This compound has a similar diphenylacetyl group but differs in its piperidine structure.

    N’-[(2,2-diphenylacetyl)oxy]-3-pyridinecarboximidamide: This compound has a pyridine ring instead of a benzene ring.

    N’-[(diphenylacetyl)oxy]-3-aminobenzenecarboximidamide: This compound has an amino group instead of a nitro group

Each of these compounds has unique properties and applications, highlighting the versatility and potential of N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide in various fields of research.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2,2-diphenylacetate

InChI

InChI=1S/C21H17N3O4/c22-20(17-12-7-13-18(14-17)24(26)27)23-28-21(25)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H2,22,23)

InChI Key

WJRHWBRCYKFONB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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